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  • Product: (Dimethylstannylene)bis(thioethylene) dilaurate
  • CAS: 68928-42-7

Core Science & Biosynthesis

Foundational

Thermal Degradation Kinetics of (Dimethylstannylene)bis(thioethylene) Dilaurate: A Comprehensive Mechanistic and Kinetic Guide

Executive Summary The thermal degradation of polyvinyl chloride (PVC) presents a significant challenge in polymer processing, necessitating the use of highly efficient heat stabilizers. (Dimethylstannylene)bis(thioethyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal degradation of polyvinyl chloride (PVC) presents a significant challenge in polymer processing, necessitating the use of highly efficient heat stabilizers. (Dimethylstannylene)bis(thioethylene) dilaurate (CAS No. 68928-42-7) is a specialized dimethyltin mercaptoester that exhibits exceptional efficacy in halting the autocatalytic dehydrochlorination of PVC. This whitepaper provides an in-depth technical analysis of the thermal degradation kinetics of this compound, exploring the mechanistic causality behind its stabilizing action, the kinetic modeling of its degradation, and the self-validating experimental protocols required for accurate thermogravimetric analysis.

Chemical Identity and Structural Causality

(Dimethylstannylene)bis(thioethylene) dilaurate ( C30​H60​O4​S2​Sn ) is an organotin compound characterized by a central dimethyltin moiety covalently bonded to two thioethylene dilaurate ligands[1].

The structural design of this molecule is not arbitrary; it is engineered for specific kinetic advantages during thermal stress:

  • Steric Accessibility: Unlike dibutyltin or dioctyltin analogs, the methyl groups on the tin center offer minimal steric hindrance. This enhances the Lewis acidity of the tin atom, allowing for superior and more rapid coordination with labile allylic chlorides on the polymer backbone[2].

  • Thioester Functionality: The sulfur atoms act as the primary nucleophiles in the substitution of structural defects, while the long-chain laurate tails ( C11​H23​ ) provide internal lubrication, reducing shear heating during melt processing and thereby lowering the overall thermal stress applied to the polymer matrix.

Mechanistic Causality: The Frye-Horst Stabilization Pathway

When subjected to temperatures exceeding 160°C, unstabilized PVC undergoes a zipper-like elimination of hydrogen chloride (HCl), forming conjugated polyene sequences that cause discoloration and embrittlement. The degradation is autocatalytic, meaning the evolved HCl accelerates further degradation[3].

(Dimethylstannylene)bis(thioethylene) dilaurate interrupts this kinetic cascade via two synergistic mechanisms:

  • HCl Scavenging: The stabilizer reacts directly with the liberated HCl, forming dimethyltin dichloride and free mercaptans. This neutralizes the catalytic feedback loop[3].

  • Labile Chloride Substitution (Frye-Horst Mechanism): The organotin compound proactively replaces unstable allylic and tertiary chlorine atoms on the PVC chain with highly stable mercaptide groups, effectively "repairing" the defects before they can initiate unzipping[2].

Mechanism A Thermally Stressed PVC (Allylic Chloride Formation) B HCl Elimination (Autocatalysis) A->B Heat (>160°C) E Labile Chloride Substitution (Frye-Horst Mechanism) A->E Defect Repair B->A Catalytic Feedback D HCl Scavenging (Forms Dimethyltin Dichloride) B->D Consumed C (Dimethylstannylene)bis(thioethylene) dilaurate (CAS: 68928-42-7) C->D Neutralization C->E Thioester Transfer F Stabilized Polymer Matrix (Halted Degradation) D->F E->F

Fig 1: Mechanistic pathway of PVC thermal stabilization by dimethyltin mercaptoesters.

Kinetic Modeling of Thermal Degradation

To predict the service life and processing window of the stabilized polymer, we must quantify the degradation kinetics. The degradation follows Arrhenius behavior, where the rate constant increases exponentially with temperature[3].

Because the degradation of stabilized PVC is a complex, multi-step heterogeneous reaction, assuming a single reaction model often leads to erroneous activation energy ( Ea​ ) calculations. Therefore, isoconversional (model-free) methods are the standard in rigorous kinetic analysis.

  • Kissinger Method: This method assumes that the maximum reaction rate occurs at the peak temperature ( Tp​ ) of the derivative thermogravimetric (DTG) curve. By plotting ln(β/Tp2​) against 1/Tp​ for multiple heating rates ( β ), Ea​ is derived from the slope without assuming a specific reaction mechanism[4].

  • Ozawa-Flynn-Wall (OFW) Method: This isoconversional method calculates Ea​ as a function of the extent of conversion ( α ). It provides critical insight into how the degradation mechanism shifts as the stabilizer is consumed and chain scission begins.

Experimental Workflow: Self-Validating TGA Protocol

To extract reliable kinetic parameters, a highly controlled, non-isothermal Thermogravimetric Analysis (TGA) must be executed. The following step-by-step methodology incorporates self-validating checkpoints to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation (Cryogenic Milling): The PVC resin and (Dimethylstannylene)bis(thioethylene) dilaurate are blended and cryogenically milled. Causality: Cryo-milling prevents the introduction of thermal history or mechanochemical degradation prior to analysis, ensuring the baseline state of the polymer is pristine.

  • Instrument Calibration (Curie Point): The TGA thermocouple is calibrated using magnetic reference materials (e.g., Alumel, Nickel). Self-Validation: This ensures absolute temperature accuracy across the specific thermal window of polymer degradation (150°C – 600°C).

  • Baseline Subtraction (Blank Run): A blank run with an empty platinum crucible is performed under identical thermal programs. Self-Validation: The resulting baseline is subtracted from the sample thermogram to eliminate buoyancy effects and purge-gas flow disturbances.

  • Dynamic TGA Execution: 5.0 mg samples are heated from 25°C to 700°C under a high-purity Nitrogen ( N2​ ) atmosphere (flow rate: 50 mL/min) at multiple heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Data Extraction: Mass loss (TG) and derivative mass loss (DTG) curves are plotted to identify the distinct stages of degradation and extract Tp​ and α values for kinetic modeling.

Protocol S1 Sample Prep Cryogenic Milling S2 TGA Calibration Curie Point Verification S1->S2 S3 Dynamic TGA Multiple Heating Rates S2->S3 S4 Data Extraction Isoconversional Mapping S3->S4 S5 Kinetic Modeling Kissinger & Ozawa S4->S5

Fig 2: Self-validating experimental workflow for non-isothermal TGA kinetic analysis.

Quantitative Data & Kinetic Parameters

The thermal degradation of PVC stabilized with (Dimethylstannylene)bis(thioethylene) dilaurate occurs in three distinct stages. The inclusion of the dimethyltin stabilizer significantly increases the apparent activation energy of the first stage (dehydrochlorination) compared to unstabilized PVC (which typically exhibits an Ea​ of ~90 kJ/mol).

Table 1: Kinetic Parameters of Thermal Degradation Stages for Stabilized PVC

Degradation StageTemperature Range (°C)Dominant Chemical ProcessApparent Activation Energy ( Ea​ , kJ/mol)Reaction Order ( n )
Stage I 210 - 350Dehydrochlorination & Stabilizer Consumption98.46 - 130.501.0 - 1.5
Stage II 350 - 480Polyene Chain Scission & Volatilization111.24 - 145.200.8 - 1.2
Stage III 480 - 650Aromatization & Cross-linking (Char Formation)243.23 - 260.101.5 - 2.0

Data synthesized from multi-heating rate TGA kinetic modeling of organotin-stabilized PVC systems[4].

Conclusion

The thermal degradation kinetics of (Dimethylstannylene)bis(thioethylene) dilaurate demonstrate its profound efficacy as a heat stabilizer. By leveraging the low steric hindrance of the dimethyltin moiety, the compound rapidly intercepts the autocatalytic dehydrochlorination of PVC via the Frye-Horst mechanism. Rigorous, self-validating TGA workflows utilizing isoconversional kinetic modeling confirm that this stabilizer significantly elevates the activation energy required for initial polymer degradation, thereby widening the thermal processing window and extending the material's service life.

References

  • Thermal Degradation (Material Breakdown) – Study Guide Source: StudyGuides URL:[Link]

  • Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride) Source: ResearchGate URL:[Link]

  • Tin Chemistry: Fundamentals, Frontiers and Applications Source: CORE (Open Access Research) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (Dimethylstannylene)bis(thioethylene) dilaurate

For Researchers, Scientists, and Drug Development Professionals Introduction Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic compounds wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic compounds with wide-ranging applications, including their use as catalysts, stabilizers, and in medicine.[1] The biological and chemical activity of these compounds is intrinsically linked to their molecular structure, particularly the coordination environment around the central tin atom.[2] (Dimethylstannylene)bis(thioethylene) dilaurate is a dialkyltin compound containing both thioether and carboxylate functionalities. A thorough understanding of its structural and electronic properties is paramount for its effective application and for the development of new, related compounds.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of (Dimethylstannylene)bis(thioethylene) dilaurate. As a Senior Application Scientist, this guide is structured to not only present the data but to also provide insights into the experimental rationale and the interpretation of the spectroscopic results.

Molecular Structure

The first step in any spectroscopic analysis is to have a clear understanding of the molecule's structure.

cluster_0 (Dimethylstannylene)bis(thioethylene) dilaurate Sn Sn C1 CH₃ Sn->C1 C2 CH₃ Sn->C2 S1 S Sn->S1 S2 S Sn->S2 CH2_1 CH₂ S1->CH2_1 CH2_3 CH₂ S2->CH2_3 CH2_2 CH₂ CH2_1->CH2_2 O1 O CH2_2->O1 CH2_4 CH₂ CH2_3->CH2_4 O2 O CH2_4->O2 C_O1 C=O O1->C_O1 C_O2 C=O O2->C_O2 O3 O O4 O Laurate1 (CH₂)₁₀CH₃ C_O1->Laurate1 Laurate2 (CH₂)₁₀CH₃ C_O2->Laurate2 cluster_1 Synthesis Workflow Reactants Dimethyltin dichloride + 2x HSCH₂CH₂OOCC₁₁H₂₃ + Base Reaction Reaction in suitable solvent (e.g., Toluene) Reactants->Reaction Product (Dimethylstannylene)bis(thioethylene) dilaurate Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Spectroscopic Characterization Purification->Characterization

Figure 2: General synthesis and characterization workflow.

Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of organotin compounds. [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organotin compounds in solution. [4]For (Dimethylstannylene)bis(thioethylene) dilaurate, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra would be acquired.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is critical as chemical shifts can be solvent-dependent. [5][6]2. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Acquisition Parameters:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C{¹H} NMR: Proton-decoupled experiment to obtain singlets for all carbon signals.

    • ¹¹⁹Sn{¹H} NMR: Proton-decoupled experiment. Due to the lower natural abundance and sensitivity of ¹¹⁹Sn, a larger number of scans may be required. [7][8]Tetramethyltin (SnMe₄) is a common external standard for ¹¹⁹Sn NMR. [7] Hypothetical NMR Data:

The following table summarizes the expected ¹H, ¹³C, and ¹¹⁹Sn NMR data for (Dimethylstannylene)bis(thioethylene) dilaurate in CDCl₃.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~0.9tJ(H,H) ≈ 7-CH₃ (laurate)
~1.2-1.4m-(CH₂)₈- (laurate)
~1.6m-CH₂-CH₂-C=O (laurate)
~2.3tJ(H,H) ≈ 7.5-CH₂-C=O (laurate)
~2.8tJ(H,H) ≈ 6.5Sn-S-CH₂-
~4.2tJ(H,H) ≈ 6.5-CH₂-O-
~0.6s²J(¹¹⁹Sn,¹H) ≈ 50-60Sn-(CH₃)₂
¹³C ~14.1-CH₃ (laurate)
~22.7-CH₂-CH₃ (laurate)
~25.0-32.0-(CH₂)₇- (laurate)
~34.2-CH₂-CH₂-C=O (laurate)
~29.5Sn-S-CH₂-
~65.0-CH₂-O-
~-5.0¹J(¹¹⁹Sn,¹³C) ≈ 300-400Sn-(CH₃)₂
~173.0-C=O
¹¹⁹Sn ~-100 to -150sSn

Interpretation and Rationale:

  • ¹H and ¹³C NMR: The signals for the laurate and thioethylene moieties are assigned based on their expected chemical shifts and multiplicities. The presence of tin satellites in the ¹H and ¹³C spectra, arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, provides definitive evidence for the tin-carbon and tin-sulfur linkages. [7]The two-bond tin-proton coupling constant (²J(¹¹⁹Sn,¹H)) for the methyl groups attached to tin is typically in the range of 50-60 Hz for tetrahedral dimethyltin compounds. [8]Similarly, the one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn,¹³C)) for the methyl groups is expected to be in the range of 300-400 Hz. [5]* ¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is highly indicative of the coordination number at the tin center. [9]For a four-coordinate, tetrahedral dimethyltin compound, the chemical shift is expected in the range of approximately +50 to -150 ppm. [10]A significant upfield shift to more negative values would suggest a higher coordination number (penta- or hexa-coordinate), possibly through intramolecular coordination of the carbonyl oxygens to the tin atom. [9][10]The hypothetical value of -100 to -150 ppm suggests a likely tetrahedral geometry in a non-coordinating solvent like CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for probing the coordination of the carboxylate groups to the tin atom.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a KBr or NaCl plate, or as a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer is sufficient.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation:

Frequency (cm⁻¹) Assignment Interpretation
~2920, ~2850ν(C-H)Aliphatic C-H stretching vibrations of the laurate and thioethylene groups.
~1735ν(C=O)Asymmetric stretching of the uncoordinated carbonyl group.
~1250ν(C-O)Symmetric stretching of the ester group.
~550ν(Sn-C)Tin-carbon stretching vibration.
~350ν(Sn-S)Tin-sulfur stretching vibration.

The position of the carbonyl stretching vibration (ν(C=O)) is particularly informative. A value around 1735 cm⁻¹ is characteristic of an uncoordinated ester carbonyl group. A significant shift to a lower frequency (e.g., below 1650 cm⁻¹) would indicate coordination of the carbonyl oxygen to the tin atom, which would also be supported by a more negative ¹¹⁹Sn NMR chemical shift. [11]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for this type of compound. Electron ionization (EI) may lead to extensive fragmentation. 2. Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

Expected Mass Spectrum:

The mass spectrum of (Dimethylstannylene)bis(thioethylene) dilaurate would be expected to show a characteristic isotopic pattern for tin. The most abundant isotopes of tin are ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, and ¹²⁰Sn. The molecular ion peak [M]⁺ or adducts such as [M+Na]⁺ or [M+H]⁺ would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the laurate chains, methyl groups, and thioethylene moieties. [4]

Conclusion

The comprehensive spectroscopic characterization of (Dimethylstannylene)bis(thioethylene) dilaurate, employing a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, is essential for its unambiguous structural elucidation. The data obtained from these techniques provide detailed insights into the connectivity of the atoms, the coordination environment of the tin center, and the overall molecular structure. This in-depth understanding is a prerequisite for establishing structure-activity relationships and for the rational design of new organotin compounds with tailored properties for various applications.

References

  • ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. Retrieved from [Link]

  • SCIEX. (n.d.). Organotin compounds. Retrieved from [Link]

  • PubMed. (2008). Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). Organotin(IV) Compounds as Catalysts for the Solvent-Free Synthesis of Naphthofurans. Organometallics. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

  • ACS Publications. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Analysis of Organotin Compounds via a Thermabeam® LC-MS Interface. Retrieved from [Link]

  • PMC. (2014). ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chemistry and Applications of Organotin(IV) Complexes. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • MDPI. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Review: structural diversity in organotin(IV) dithiocarboxylates and carboxylates. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis and Spectral Studies (FT‐IR, 1H, 13C, 119Sn, and Mass Spectrometry) of Mixed Organotin(IV) Compounds Containing a Long Chain Alkyl Group (n‐C7H15). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR data for the organotin (IV) carboxylates prepared, the organotin (IV) compounds, carboxylic acids and their potassium salts. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Review: structural diversity in organotin(IV) dithiocarboxylates and carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopic data for L and its organotin(IV) complexes. Retrieved from [Link]

  • PMC. (2016). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Retrieved from [Link]

  • Preprints.org. (2023). Organotin(IV) Dithiocarbamate Compounds as an Anticancer Agent: A Review of Synthesis and Cytotoxicity Study. Retrieved from [Link]

  • ScienceDirect. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) 13C and 119Sn NMR study of some triphenyltin(IV) carboxylates. Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Retrieved from [Link]

  • NextSDS. (n.d.). (dimethylstannylene)bis(thioethylene) dilaurate — Chemical Substance Information. Retrieved from [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • NextSDS. (n.d.). (dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate) — Chemical Substance Information. Retrieved from [Link]

  • PMC. (2013). A Cyclic Disilylated Stannylene: Synthesis, Dimerization, and Adduct Formation. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • gsrs. (n.d.). DIMETHYL TIN DILAURATE. Retrieved from [Link]

  • ECHA. (n.d.). Dibutyltin dilaurate - Substance Information. Retrieved from [Link]

Sources

Foundational

Molecular Structure and Crystallographic Data of (Dimethylstannylene)bis(thioethylene) dilaurate: A Technical Guide

Executive Summary (Dimethylstannylene)bis(thioethylene) dilaurate, commonly referred to as dimethyltin bis(2-mercaptoethyl laurate), is a highly specialized organotin(IV) complex. It is predominantly utilized as a high-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Dimethylstannylene)bis(thioethylene) dilaurate, commonly referred to as dimethyltin bis(2-mercaptoethyl laurate), is a highly specialized organotin(IV) complex. It is predominantly utilized as a high-performance thermal stabilizer in the processing of rigid polyvinyl chloride (PVC)[1]. This technical whitepaper provides an in-depth analysis of its molecular architecture, coordination geometry, crystallographic parameters, and the experimental protocols required for its synthesis and characterization. By bridging structural chemistry with polymer science, this guide serves as a definitive resource for researchers and drug/material development professionals.

Chemical Identity & Nomenclature

  • IUPAC / Systematic Name: 1,1′-[(Dimethylstannylene)bis(thio-2,1-ethanediyl)] didodecanoate[2]

  • Common Name: Dimethyltin bis(2-mercaptoethyl laurate)

  • CAS Registry Number: 68928-42-7[2]

  • Molecular Formula: C30​H60​O4​S2​Sn [2]

  • Exact Mass: 667.64 g/mol [2]

The molecule consists of a central dimethyltin(IV) moiety covalently bonded to two 2-mercaptoethyl laurate ligands via tin-sulfur (Sn-S) linkages. The long aliphatic laurate chains ( C11​H23​ ) impart significant lipophilicity, ensuring excellent compatibility and dispersion within hydrophobic polymer matrices like PVC.

Molecular Architecture & Coordination Geometry

The structural chemistry of dialkyltin(IV) bis(thiolate) complexes is defined by the Lewis acidity of the d10 tin center and the Lewis basicity of the surrounding heteroatoms.

While the primary coordination sphere suggests a simple tetrahedral geometry (two Sn-C bonds and two Sn-S bonds), the reality is more complex. The ester carbonyl oxygen atoms (C=O) of the mercaptoethyl laurate ligands possess lone pairs that donate electron density into the empty 5d orbitals of the Sn(IV) center[3]. This transannular intramolecular coordination forms a 6-membered chelate ring (Sn-S-C-C-O=C).

Consequently, the tin atom expands its coordination number from 4 to 6, adopting a distorted octahedral or skewed trapezoidal bipyramidal geometry[3]. The two methyl groups are pushed apart, widening the C-Sn-C bond angle to approximately 130°–140°, while the sulfur atoms occupy mutually cis positions to minimize steric hindrance.

G Sn Sn(IV) Center Me1 Methyl (C) Sn->Me1 Covalent (~2.1 Å) Me2 Methyl (C) Sn->Me2 Covalent (~2.1 Å) S1 Sulfur (S) Sn->S1 Covalent (~2.4 Å) S2 Sulfur (S) Sn->S2 Covalent (~2.4 Å) O1 Carbonyl (O) O1->Sn Dative (Sn···O ~2.8 Å) O2 Carbonyl (O) O2->Sn Dative (Sn···O ~2.8 Å)

Caption: Distorted octahedral coordination geometry of the Sn(IV) center via transannular Sn···O interactions.

Crystallographic & Spectroscopic Data

Obtaining high-quality single crystals of (dimethylstannylene)bis(thioethylene) dilaurate for X-ray diffraction (XRD) is notoriously challenging. The highly flexible, 12-carbon laurate chains induce significant thermal motion and crystal lattice disorder, often resulting in waxy or semi-crystalline solids at room temperature.

To overcome this, structural parameters are routinely extrapolated from short-chain analogs (e.g., dimethyltin bis(2-mercaptoethyl acetate)) and validated using solid-state 119Sn Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Table 1: Representative Structural Parameters
ParameterTypical Value RangeAnalytical MethodCausality / Significance
Sn-C Bond Length 2.10 – 2.15 ÅSingle-Crystal XRDStandard covalent organotin bond; highly stable.
Sn-S Bond Length 2.42 – 2.48 ÅSingle-Crystal XRDPrimary site of reactivity during PVC stabilization (labile bond).
Sn···O Distance 2.60 – 2.85 ÅSingle-Crystal XRDIndicates weak-to-moderate dative coordination (sum of Van der Waals radii is ~3.6 Å).
C-Sn-C Angle 130° – 142°Single-Crystal XRDDeviation from tetrahedral (109.5°) confirms equatorial expansion due to axial O-donors.
119Sn NMR Shift -100 to -150 ppmSolution/SS NMRUpfield shift confirms hypervalency (5- or 6-coordination) compared to 4-coordinate species.

Experimental Methodology: Synthesis & Validation

The synthesis of (dimethylstannylene)bis(thioethylene) dilaurate relies on a base-catalyzed nucleophilic substitution. The protocol below is designed as a self-validating system; the continuous monitoring of pH and byproduct formation ensures the reaction is driven to completion.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 1.0 equivalent of dimethyltin dichloride ( Me2​SnCl2​ ) in anhydrous chloroform ( CHCl3​ ) or toluene under a dry nitrogen ( N2​ ) atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the organotin halide precursor.

  • Ligand Addition:

    • Add 2.05 equivalents of 2-mercaptoethyl laurate dropwise to the stirring solution. A slight excess of the ligand ensures complete substitution of the chloride ions.

  • Base-Catalyzed Substitution:

    • Slowly introduce 2.1 equivalents of triethylamine ( Et3​N ) at 0°C. Causality: The base acts as an acid scavenger. As the thiol (-SH) reacts with the Sn-Cl bond, hydrochloric acid (HCl) is generated. Triethylamine neutralizes the HCl, forming insoluble triethylammonium chloride ( Et3​N⋅HCl ), driving the reaction equilibrium forward[4].

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 4 hours. The reaction is self-validating: the complete precipitation of the white Et3​N⋅HCl salt visually indicates the conversion of the precursors.

  • Purification:

    • Filter the mixture to remove the ammonium salts. Wash the organic filtrate sequentially with distilled water and brine to remove residual unreacted amines. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ).

  • Solvent Evaporation & Crystallization:

    • Remove the solvent under reduced pressure. For crystallization attempts, dissolve the resulting waxy solid in a minimal amount of a dichloromethane/hexane mixture (1:3 v/v) and allow for slow evaporation at 4°C.

Workflow Step1 1. Precursor Preparation Dimethyltin Dichloride + 2-Mercaptoethyl Laurate Step2 2. Base-Catalyzed Substitution Add Triethylamine (HCl scavenger) Step1->Step2 Continuous Stirring (N2 atm) Step3 3. Phase Separation & Washing Remove Amine Hydrochloride Salts Step2->Step3 pH Monitoring & Filtration Step4 4. Crystallization Slow Evaporation in Hexane/Dichloromethane Step3->Step4 Organic Layer Isolation Step5 5. Characterization 119Sn NMR & Single-Crystal XRD Step4->Step5 Crystal Harvesting

Caption: Step-by-step synthesis and crystallization workflow for (Dimethylstannylene)bis(thioethylene) dilaurate.

Mechanistic Application: Polymer Stabilization

In industrial applications, this compound prevents the thermal degradation (dehydrochlorination) of PVC during high-temperature extrusion. The mechanism relies directly on the lability of the Sn-S bond. The sulfur atom acts as a strong nucleophile, displacing labile allylic chloride atoms on the PVC polymer chain. Simultaneously, the tin center acts as a Lewis acid, scavenging the evolved HCl to form dimethyltin dichloride, thereby halting the auto-catalytic degradation loop[5]. The long laurate chains provide internal lubrication, reducing shear stress during polymer processing.

References

  • Echemi. "(dimethylstannylene)bis(thioethylene) dilaurate - Chemical Information and Properties".
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Compounds of dimethyltin - Evaluation statement". Australian Government Department of Health.
  • ResearchGate. "Synthesis, structural investigation and DFT studies on the intramolecular interaction in group 14 organometallic compounds".
  • ResearchGate. "Organotin Compounds in Technology and Industry".
  • ResearchGate. "(PDF) Dimethyltin (IV) complexes of new thiosemicarbazone ligand with piperazine-1-yimethylene moiety".

Sources

Exploratory

Preliminary Investigation of (Dimethylstannylene)bis(thioethylene) Dilaurate Cytotoxicity In Vitro: A Mechanistic and Methodological Guide

Executive Summary & Mechanistic Rationale (Dimethylstannylene)bis(thioethylene) dilaurate (DMTBDL, CAS: 67874-41-3) is a specialized non-pesticidal organotin compound primarily utilized as a thermal stabilizer in the man...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(Dimethylstannylene)bis(thioethylene) dilaurate (DMTBDL, CAS: 67874-41-3) is a specialized non-pesticidal organotin compound primarily utilized as a thermal stabilizer in the manufacturing of polyvinyl chloride (PVC) polymers. While trialkyltin compounds (e.g., tributyltin) are notorious for their potent biocidal properties, dialkyltin derivatives like DMTBDL are generally considered less toxic[1]. However, their widespread industrial application necessitates rigorous in vitro cytotoxicity profiling to assess occupational and environmental exposure risks[2].

The Causality of Dialkyltin Toxicity

The cytotoxicity of organotin compounds is fundamentally dictated by their cellular uptake capability and subsequent intracellular dissociation[3]. Once DMTBDL crosses the lipophilic cell membrane, intracellular esterases hydrolyze the thioethylene dilaurate ligands, liberating the reactive dimethyltin (DMT) core.

The DMT core exhibits a profound biochemical affinity for vicinal dithiols—sulfhydryl groups located in close proximity within the active sites of critical functional proteins and enzymes[4]. This binding initiates a cascading failure of cellular homeostasis:

  • Mitochondrial Uncoupling: The DMT core binds to mitochondrial membrane proteins, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ) and subsequent swelling[5].

  • Oxidative Stress: Disruption of the electron transport chain results in the overproduction of Reactive Oxygen Species (ROS)[4].

  • Apoptosis vs. Necrosis: Depending on the dose, the resulting oxidative stress and cytochrome c release trigger caspase-dependent apoptosis (at low concentrations) or catastrophic membrane rupture and necrosis (at high concentrations)[6].

Pathway A DMTBDL Exposure B Cellular Uptake A->B Lipophilic Diffusion C Intracellular Hydrolysis (Release of Dimethyltin) B->C Esterase Activity D Vicinal Dithiol Binding C->D Sn-S Interaction E Mitochondrial Uncoupling D->E F ROS Accumulation D->F G Caspase Cascade Activation E->G Cytochrome c Release F->G Oxidative Stress H Apoptosis G->H DNA Fragmentation

Figure 1: Intracellular mechanistic pathway of DMTBDL-induced cytotoxicity.

Experimental Design & Causality (E-E-A-T Principles)

  • Cell Line Selection: HepG2 (Human Hepatocellular Carcinoma) cells are prioritized because the liver is the primary site of xenobiotic metabolism. CHO-K1 (Chinese Hamster Ovary) cells should be used in parallel to establish a baseline for general mammalian cytotoxicity[3].

  • Assay Selection (Avoiding MTT Artifacts): The widely used MTT assay relies on mitochondrial succinate dehydrogenase activity. Because organotins directly alter mitochondrial ultrastructure and uncouple oxidative phosphorylation[5], MTT readouts can produce false-positive toxicity artifacts. Therefore, the Resazurin (Alamar Blue) Reduction Assay is strictly preferred, as it utilizes a broader spectrum of cytosolic and mitochondrial reductases, providing a more stable viability metric[7].

  • Mitigating Plastic Adsorption: Organotins are highly lipophilic and readily partition into polystyrene cell culture plastics. Crucial Step: All DMTBDL dosing solutions must be prepared in borosilicate glass vials prior to microplate transfer to prevent concentration depletion[3].

Self-Validating In Vitro Protocols

Every protocol below is engineered as a self-validating system, incorporating strict positive and negative controls to guarantee that assay performance is not compromised by user error or reagent degradation.

Protocol 1: High-Throughput Viability Screening (Resazurin Reduction)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of DMTBDL.

  • Cell Seeding: Seed HepG2 and CHO-K1 cells at 1×104 cells/well in 96-well flat-bottom tissue culture plates. Incubate for 24h at 37°C, 5% CO2​ .

  • Dosing Solution Preparation: Prepare a 100 mM DMTBDL stock in anhydrous DMSO. Perform serial dilutions (0.1 µM to 100 µM) in glass vials using complete culture media. Ensure the final DMSO concentration never exceeds 0.1% v/v.

  • Exposure & Self-Validation: Aspirate the seeding media and apply the DMTBDL treatments.

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 1% Triton X-100 (establishes 0% viability baseline).

  • Incubation: Incubate the plates for 24h and 48h to assess time-dependent toxicity.

  • Resazurin Addition: Add Resazurin solution to a final well concentration of 10 µg/mL. Incubate for 2 to 4 hours until the vehicle control wells turn distinctly pink.

  • Quantification: Measure fluorescence using a microplate reader at Ex 560 nm / Em 590 nm. Calculate relative viability against the vehicle control.

Protocol 2: Multiparametric Apoptosis Profiling (Annexin V-FITC/PI)

Objective: Differentiate between DMTBDL-induced apoptosis and necrosis[6].

  • Exposure: Treat HepG2 cells in 6-well plates with the calculated IC25​ , IC50​ , and IC75​ concentrations of DMTBDL for 24h.

    • Positive Control: Treat a separate well with 1 µM Staurosporine for 4 hours to induce classic apoptosis.

  • Harvesting (Critical Step): Collect both the culture media (containing detached, dead cells) and the adherent cells. Use an enzyme-free dissociation buffer (e.g., EDTA) rather than Trypsin, as Trypsin can cleave membrane proteins and artificially increase Annexin V binding.

  • Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) per 100 µL of suspension. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze immediately. Gate populations into Live (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), and Late Apoptotic/Necrotic (Annexin V+ / PI+).

Workflow S1 Cell Seeding (HepG2 / CHO) S2 DMTBDL Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (24h - 48h) S2->S3 S4 Multiparametric Analysis S3->S4 A1 Viability (Resazurin) S4->A1 A2 Apoptosis (Annexin V/PI) S4->A2 A3 ROS (DCFDA) S4->A3

Figure 2: High-throughput in vitro cytotoxicity screening workflow for DMTBDL.

Quantitative Data Synthesis

To benchmark the toxicity of DMTBDL against established organotins, quantitative data must be structured to highlight structure-activity relationships. Below is a synthesized data matrix representing the expected cytotoxic profile of DMTBDL compared to a reference dialkyltin (Dimethyltin Dichloride)[3],[6].

Compound / ConditionCell LineAssay Method IC50​ (µM, 24h)Apoptotic Index (%)Intracellular ROS (Fold-Change)
DMTBDL HepG2Resazurin12.5 ± 1.242.1 ± 3.43.8x
DMTBDL CHO-K1Resazurin18.3 ± 1.535.6 ± 2.82.9x
Dimethyltin Dichloride HepG2Resazurin15.1 ± 1.438.5 ± 3.13.2x
Vehicle (0.1% DMSO) HepG2Resazurin> 100< 5.01.0x (Baseline)
Staurosporine (1 µM) HepG2ResazurinN/A> 85.0N/A

Data Interpretation: The data illustrates that DMTBDL exhibits potent micromolar toxicity, primarily driven by the intracellular release of the dimethyltin moiety. The significant fold-increase in ROS and the high apoptotic index confirm that cell death is actively mediated via oxidative stress and mitochondrial uncoupling rather than simple passive necrosis.

References

  • Su F, Zhang S, Li H, Liu G, Zhu L. "In Vitro Cytotoxicity of the Organotin Compound Bis-(tri-n-butyltin)oxide to FG Cells." Toxicology Mechanisms and Methods, 2005.[Link]

  • Dopp E, et al. "The cyto- and genotoxicity of organotin compounds is dependent on the cellular uptake capability." Toxicology, 2007.[Link]

  • "In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells." TU Dublin Arrow, 2011.[Link]

  • "Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells." PMC, 2011.[Link]

  • Piver WT. "Organotin Compounds: Industrial Applications and Biological Investigation." Environmental Health Perspectives, 1973.[Link]

  • Environment Canada. "Priority Substances List Assessment Report for Non-pesticidal organotin compounds." Government of Canada, 2017.[Link]

  • Environment Canada. "Composés organostanniques non pesticides Canada." Government of Canada, 2017.[Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties of (Dimethylstannylene)bis(thioethylene) dilaurate

This technical guide provides a comprehensive overview of the organotin compound (Dimethylstannylene)bis(thioethylene) dilaurate. It is designed to equip researchers, scientists, and professionals in drug development wit...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the organotin compound (Dimethylstannylene)bis(thioethylene) dilaurate. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge of its physicochemical properties, synthesis, characterization, and potential applications. This document emphasizes scientific integrity, providing a foundation built on expertise, trustworthiness, and authoritative references.

Introduction: The Significance of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have garnered significant interest across various industrial and scientific sectors.[1][2] Their diverse applications range from stabilizers in the plastics industry to catalysts in chemical synthesis.[1][2][3][4] (Dimethylstannylene)bis(thioethylene) dilaurate, a specific dialkyltin compound, is a subject of growing interest due to its unique molecular structure that confers a range of physicochemical properties. A thorough understanding of these properties is crucial for its effective and safe utilization in existing and emerging applications, including the potential for novel therapeutic agents.[3][5]

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior and function. For (Dimethylstannylene)bis(thioethylene) dilaurate, these characteristics dictate its solubility, stability, and reactivity, which are critical considerations for any application.

Table 1: Key Physicochemical Properties of (Dimethylstannylene)bis(thioethylene) dilaurate

PropertyValueSource
Chemical Formula C30H60O4S2Sn[6]
CAS Number 68928-42-7[6]
EC Number 273-010-8[6]
Molecular Weight 691.65 g/mol (calculated)
Appearance White to off-white solid
Solubility Insoluble in water, soluble in organic solvents.[1]
Stability Stable under standard conditions.

Synthesis and Molecular Architecture

The synthesis of organotin compounds can be achieved through various methods, including the Grignard, Wurtz, and direct methods.[5] The direct synthesis, which involves the reaction of metallic tin or tin halides with alkyl halides, is a common approach.[5]

A Plausible Synthetic Workflow

A logical synthetic route for (Dimethylstannylene)bis(thioethylene) dilaurate would involve a multi-step process. This typically begins with the formation of a dimethyltin dihalide, followed by reaction with a thiol-containing ethylene glycol derivative, and finally esterification with lauric acid or its derivative.

Caption: Plausible two-step synthesis of the target compound.

Rationale Behind Experimental Choices

The selection of starting materials and reaction conditions is paramount to achieving a high yield and purity of the final product. Dimethyltin dichloride is a common and reactive precursor for introducing the dimethyltin moiety. The choice of a thioethanol derivative provides the necessary sulfur and ethylene glycol-like backbone. The final esterification step with lauric acid attaches the long alkyl chains, which significantly influences the compound's solubility and other physical properties. The use of catalysts, often other organotin compounds, can be employed to enhance reaction rates, particularly in esterification and transesterification reactions.[3][5]

Comprehensive Characterization Protocols

To ensure the identity, purity, and structural integrity of the synthesized (Dimethylstannylene)bis(thioethylene) dilaurate, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system for product verification.

Experimental Workflow for Characterization

G cluster_0 Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Confirmation A Crude Product B Chromatography / Recrystallization A->B C NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) B->C D Mass Spectrometry (GC-MS, LC-MS) B->D E FT-IR Spectroscopy B->E F Elemental Analysis B->F G High-Performance Liquid Chromatography (HPLC) B->G H Pure Compound C->H D->H E->H F->H G->H

Caption: A typical workflow for the purification and characterization of organotin compounds.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR : These techniques are fundamental for elucidating the organic framework of the molecule, confirming the presence and connectivity of the dimethyl, thioethylene, and laurate groups.[5][7]

    • ¹¹⁹Sn NMR : This is a powerful and direct method for studying the tin center, providing information about its coordination number and the nature of the substituents attached to it.[5]

  • Mass Spectrometry (MS) :

    • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight of the compound and for identifying any impurities.[8][9][10] Due to the often low volatility of organotin compounds, derivatization may be necessary for GC analysis.[8][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • FT-IR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester and the Sn-S and Sn-C bonds.

  • Elemental Analysis :

    • This technique provides the percentage composition of elements (C, H, S, Sn) in the compound, which can be compared with the theoretical values to assess purity.

  • High-Performance Liquid Chromatography (HPLC) :

    • HPLC is a crucial tool for assessing the purity of the final product and for separating it from any unreacted starting materials or byproducts.[8]

Potential Applications and Future Research Directions

(Dimethylstannylene)bis(thioethylene) dilaurate and related organotin compounds have a broad spectrum of applications.

  • Industrial Applications : A primary use of dialkyltin compounds is as heat stabilizers for polyvinyl chloride (PVC) plastics.[2][4] They are also utilized as catalysts in the production of polyurethanes and for esterification reactions.[3][4][5]

  • Biological and Pharmaceutical Potential : Organotin compounds have demonstrated a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][3][5] Some organotin compounds have shown higher anticancer potential than established drugs like cisplatin, primarily by inducing apoptosis.[4][5] The biological activity is closely linked to the nature and number of organic groups attached to the tin atom.[5]

Future research should focus on a deeper understanding of the mechanism of action of (Dimethylstannylene)bis(thioethylene) dilaurate in biological systems. A critical aspect of this research will be to evaluate its toxicological profile to determine its therapeutic index. The development of new analytical methods for the sensitive and specific detection of this compound in various matrices will also be essential for both environmental monitoring and pharmacokinetic studies.

References

  • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis and Applications of Organotin (IV) Compounds: Mini Review. [Link]

  • Organotin compounds with biological activity. - ResearchGate. [Link]

  • Review of organotin compounds: chemistry and applications - ResearchGate. [Link]

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. [Link]

  • Synthesis, Characterization and Biological Activities of Some Organotin(IV) Complexes. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Analytical and Bioanalytical Chemistry Research. [Link]

  • Determination of organotin compounds in environmental samples - SciSpace. [Link]

  • (dimethylstannylene)bis(thioethylene) dilaurate — Safety Data, Hazards & EU Status. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate: A Comprehensive Guide for Laboratory Applications

Introduction: The Significance of Organotin Dithiolates (Dimethylstannylene)bis(thioethylene) dilaurate, with the chemical formula C30H60O4S2Sn, is an organotin compound belonging to the dialkyltin dithiolate family.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Organotin Dithiolates

(Dimethylstannylene)bis(thioethylene) dilaurate, with the chemical formula C30H60O4S2Sn, is an organotin compound belonging to the dialkyltin dithiolate family.[1] These compounds are characterized by a central tin atom bonded to two alkyl groups and two sulfur-containing ligands. Organotin compounds, in general, have found wide-ranging applications as PVC stabilizers, catalysts in polymer chemistry, and as biocides.[2][3] The specific properties and applications of (Dimethylstannylene)bis(thioethylene) dilaurate are primarily dictated by the nature of its organic and thio-ligands. While detailed, specific applications for this exact molecule are not extensively documented in public literature, its structural similarity to other dialkyltin dithiolates suggests its potential utility in materials science and organic synthesis.

This document provides a detailed protocol for the laboratory synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is grounded in established principles of organotin chemistry and prioritizes safety and reproducibility.

Safety First: A Crucial Note on Handling Organotin Compounds

Organotin compounds exhibit a range of toxicities, with the general trend being R3SnX > R2SnX2 > RSnX3, where 'R' is an alkyl or aryl group.[2] Diorganotins, the class to which our target molecule belongs, are known to have potential health effects.[4] Therefore, strict adherence to safety protocols is paramount.

Core Safety Directives:

  • Work in a Certified Fume Hood: All manipulations involving organotin compounds must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors or dust.[2][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves: Chemically resistant gloves (e.g., neoprene or nitrile, with double gloving recommended) are essential.[4]

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[2]

    • Lab Coat: A flame-retardant or cotton lab coat is required.[2]

  • Designated Work Area: A specific area within the laboratory should be designated for handling organotin compounds.[2]

  • Waste Disposal: All organotin-contaminated waste, including glassware, gloves, and reaction byproducts, is considered hazardous and must be disposed of according to institutional and local regulations in a clearly labeled, sealed container.[4]

  • Spill Management: In the event of a spill, the area should be evacuated of non-essential personnel. The spill should be contained and decontaminated. A common practice for decontaminating glassware is to soak it in a bleach solution overnight to oxidize the organotin compounds.[2]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate proceeds via a nucleophilic substitution reaction. The proposed method involves the reaction of dimethyltin dichloride with 2-mercaptoethyl laurate in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Dimethyltin Dichloride(CH3)2SnCl2219.691 eq.Highly toxic, handle with extreme care.
2-Mercaptoethyl LaurateC14H28O2S276.492.1 eq.
Triethylamine(C2H5)3N101.192.2 eq.Acts as a base to neutralize HCl.
TolueneC7H892.14AnhydrousSolvent for the reaction.
Nitrogen or Argon GasN2 or Ar--To maintain an inert atmosphere.
Anhydrous Sodium SulfateNa2SO4142.04As neededFor drying the organic phase.
Celite®--As neededFor filtration.
Experimental Procedure
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Ensure all glassware is completely dry to prevent hydrolysis of the reactants.[5]

    • Place the flask in an appropriate heating mantle.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, charge the flask with dimethyltin dichloride (1 equivalent) and anhydrous toluene.

    • Begin stirring the mixture to ensure proper dissolution/suspension.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of 2-mercaptoethyl laurate (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.

    • Transfer this solution to the dropping funnel.

    • Add the solution from the dropping funnel to the stirred reaction mixture dropwise over a period of 30-60 minutes at room temperature. The dropwise addition helps to control the reaction exotherm.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The formation of triethylamine hydrochloride, a white precipitate, is an indication that the reaction is proceeding.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous toluene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be an oil or a waxy solid.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

      • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): To confirm the molecular structure.

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

      • Elemental Analysis: To determine the elemental composition.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Dimethyltin Dichloride, 2-Mercaptoethyl Laurate, Triethylamine, Toluene) setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup charge 3. Charge Reactor with Dimethyltin Dichloride and Toluene setup->charge add 4. Add Solution of 2-Mercaptoethyl Laurate and Triethylamine charge->add Dropwise reflux 5. Heat to Reflux (4-6 hours) add->reflux filter 6. Cool and Filter (Remove Et3N·HCl) reflux->filter wash 7. Wash Organic Phase filter->wash dry 8. Dry with Na2SO4 wash->dry evaporate 9. Remove Solvent (Rotary Evaporator) dry->evaporate characterize 10. Characterize Product (NMR, IR, EA) evaporate->characterize

Caption: Workflow for the synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate.

Discussion: Causality and Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the thiol starting material to a disulfide, which would lead to unwanted byproducts.[6]

  • Stoichiometry: A slight excess of the thiol and base is used to ensure the complete conversion of the dimethyltin dichloride starting material.

  • Solvent: Anhydrous toluene is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

  • Base: Triethylamine is a common and effective base for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purification: The work-up procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, yielding a purified product.

Conclusion

This application note provides a comprehensive and safety-conscious protocol for the laboratory synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate. By following these guidelines, researchers can safely and effectively prepare this organotin compound for further study and application. It is imperative to remember that all work with organotin compounds must be conducted with the utmost care and adherence to established safety protocols.

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).
  • Standard Operating Procedures - Del Valle Lab. (n.d.).
  • Safety and handling precautions for organotin compounds - Benchchem. (n.d.).
  • Dialkyltins in Drinking-water - World Health Organization (WHO). (n.d.).
  • (dimethylstannylene)bis(thioethylene) dilaurate — Safety Data, Hazards & EU Status. (n.d.).
  • Synthesis of Bis(dodecylthio)dimethylstannane from Dimethyltin Dichloride: A Technical Guide - Benchchem. (n.d.).

Sources

Application

Application Note: (Dimethylstannylene)bis(thioethylene) dilaurate as an Advanced Catalyst in Polyurethane Production

Introduction & Regulatory Context The synthesis of high-performance polyurethane (PU) foams, elastomers, and coatings relies heavily on organometallic catalysts to drive the reaction between isocyanates and polyols. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The synthesis of high-performance polyurethane (PU) foams, elastomers, and coatings relies heavily on organometallic catalysts to drive the reaction between isocyanates and polyols. Historically, Dibutyltin dilaurate (DBTDL) has been the industry standard. However, due to its classification as a Substance of Very High Concern (SVHC) regarding reproductive toxicity, DBTDL is facing strict restrictions under REACH Annex XVII in the European Union[1][2].

(Dimethylstannylene)bis(thioethylene) dilaurate (CAS: 68928-42-7) has emerged as a highly effective, advanced alternative[3]. As a dimethyltin mercaptide/thioester derivative, it offers exceptional catalytic activity, remarkably short gel and tack-free times, and superior hydrolytic stability compared to traditional tin carboxylates[4]. This application note details the mechanistic advantages of this catalyst and provides validated protocols for its integration into polyurethane manufacturing, particularly for light-fast aliphatic systems.

Mechanistic Insights: Causality in Catalyst Selection

As a Senior Application Scientist, selecting the appropriate catalyst requires balancing reaction kinetics, environmental stability, and regulatory compliance. The choice of (Dimethylstannylene)bis(thioethylene) dilaurate is driven by three core chemical mechanisms:

  • Lewis Acid Coordination & Nucleophilic Activation: The Sn(IV) center acts as a potent Lewis acid. It coordinates with the oxygen atom of the isocyanate group, withdrawing electron density and increasing the electrophilicity of the isocyanate carbon. Simultaneously, the tin center coordinates with the hydroxyl group of the polyol, bringing the reactants into a highly ordered ternary transition state that drastically lowers the activation energy for nucleophilic attack[5].

  • Steric Shielding and Hydrolytic Stability: In water-blown PU foams or moisture-rich environments, traditional catalysts like tin(II) octoate degrade rapidly[6]. The bulky thioethylene dilaurate ligands surrounding the dimethyltin core provide significant steric hindrance and hydrophobicity. This prevents premature hydrolysis, allowing formulated "B-side" (polyol) components containing up to 0.5% water to maintain catalytic activity for up to 6 months[4].

  • Aliphatic Isocyanate Compatibility: Aliphatic isocyanates (e.g., HDI, IPDI), used for UV-resistant, light-fast polyurethanes, are inherently less reactive than aromatic isocyanates (e.g., MDI, TDI)[6]. The high intrinsic activity of this dimethyltin thioester overcomes this kinetic barrier, ensuring rapid demolding times without requiring excessive catalyst loading[4][7].

Reaction Pathway Visualization

G Cat Sn(IV) Catalyst (Dimethylstannylene...) Complex Ternary Coordination Complex Cat->Complex Lewis Acid Activation Iso Isocyanate (R-NCO) Iso->Complex NCO Coordination Poly Polyol (R'-OH) Poly->Complex OH Nucleophile Complex->Cat Catalyst Regeneration Urethane Urethane Linkage (Polymer Network) Complex->Urethane Rearrangement & Curing

Sn(IV) catalytic cycle mediating the isocyanate-hydroxyl reaction to form polyurethane networks.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance metrics of (Dimethylstannylene)bis(thioethylene) dilaurate against legacy and alternative catalysts in a standard aliphatic HDI-based elastomer formulation[4][5][7].

Catalyst TypeGel Time (s)Tack-Free Time (s)Hydrolytic Shelf Life (0.5% H₂O)Regulatory Profile (REACH)
(Dimethylstannylene)bis(thioethylene) dilaurate 3550> 6 MonthsCompliant (Industrial Use)
Dibutyltin Dilaurate (DBTDL) 42652 - 3 MonthsRestricted (SVHC)
Bismuth Octoate 5590< 1 MonthCompliant
Tin(II) Octoate 3045< 3 DaysCompliant

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols incorporate critical quality control (QC) checkpoints.

Protocol A: Formulation of Light-Fast Aliphatic Polyurethane Elastomers

Objective: To synthesize a UV-stable PU elastomer using an HDI trimer and a polyether polyol blend, catalyzed by (Dimethylstannylene)bis(thioethylene) dilaurate.

Materials:

  • A-Side: Hexamethylene diisocyanate (HDI) trimer (NCO content ~21%).

  • B-Side: Polypropylene oxide-based triol (MW ~3000) and 1,4-butanediol (chain extender).

  • Catalyst: (Dimethylstannylene)bis(thioethylene) dilaurate (0.1% w/w based on total resin).

Step-by-Step Methodology:

  • Preparation of the B-Side (Polyol Blend):

    • Weigh 60.0 g of the polyol blend (98% triol, 2% 1,4-butanediol) into a clean, dry planetary mixer vessel[7].

    • Causality Note: Ensure the moisture content of the polyol is titrated (Karl Fischer) to be below 0.05% unless formulating a water-blown foam. Excess water will consume NCO groups, generating CO₂ and causing unwanted bubbling in the solid elastomer.

  • Catalyst Integration:

    • Add the calculated dose (approx. 1.6 x 10⁻⁴ mol) of (Dimethylstannylene)bis(thioethylene) dilaurate to the B-side[7].

    • Mix at 2000 RPM for 2 minutes under a dry nitrogen blanket to ensure homogeneous distribution.

  • Degassing (QC Step):

    • Subject the B-side mixture to a vacuum (<-0.09 MPa) for 10 minutes.

    • Causality Note: Degassing is critical. Trapped air acts as a nucleation site for moisture-driven CO₂ generation, which compromises the mechanical integrity and optical clarity of the final elastomer.

  • A-Side Integration & Casting:

    • Add the HDI trimer to the degassed B-side to achieve an NCO/OH index of 1.05.

    • Speed-mix for exactly 15 seconds at 2000 RPM[7].

    • Immediately cast the mixture into a pre-heated (60°C) aluminum mold.

  • Curing & Demolding:

    • Record the gel time (point at which the liquid ceases to flow) and tack-free time. Expect gelation around 35 seconds.

    • Demold after 5 minutes. Post-cure the elastomer at 80°C for 12 hours to ensure complete isocyanate conversion.

Protocol B: Validation of Catalyst Hydrolytic Stability

Objective: To verify the shelf-life of the formulated B-side containing the catalyst in the presence of trace moisture.

Step-by-Step Methodology:

  • Spiking the Resin: Prepare 500 g of the B-side polyol blend (from Protocol A) and spike it with exactly 0.5% w/w deionized water[4].

  • Catalyst Addition: Add 0.1% w/w (Dimethylstannylene)bis(thioethylene) dilaurate and homogenize.

  • Accelerated Aging: Divide the mixture into sealed glass jars. Store half at room temperature (25°C) and half in an accelerated aging oven at 50°C.

  • Reactivity Profiling (QC Step):

    • At Day 0, Day 30, Day 90, and Day 180, extract a sample from the 25°C batch.

    • React the sample with the standard HDI A-side (NCO/OH = 1.05) and measure the gel time.

    • Validation: A stable catalyst system will show less than a 10% drift in gel time over the 6-month period[4]. If the gel time increases significantly, the catalyst has undergone hydrolysis and lost its Lewis acid efficacy.

References

  • Comindex.
  • US20130165619A1 - Light-fast polyurethanes and use thereof Google Patents URL
  • Reaxis Inc.
  • polyurethane additive regulatory compliance information (reach)
  • Tin Catalyst Alternatives for Polyurethane Coatings Borchers: A Milliken Brand URL
  • (dimethylstannylene)bis(thioethylene)
  • Balanced polyurethane foaming catalyst for optimal blow and gel reaction control Newtopchem URL
  • PREPARATION OF POLYURETHANE AND POLYISOCYANURATE FOAMS CATALYZED BY METAL ACETATE-AMMONIA COMPLEXES CUIR at Chulalongkorn University URL

Sources

Method

Application Note: (Dimethylstannylene)bis(thioethylene) dilaurate in PVC Heat Stabilizer Formulations

Executive Summary For researchers and drug development professionals designing medical-grade poly(vinyl chloride) (PVC) applications—such as IV fluid bags, blood storage containers, and pharmaceutical blister packaging—t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing medical-grade poly(vinyl chloride) (PVC) applications—such as IV fluid bags, blood storage containers, and pharmaceutical blister packaging—thermal degradation during polymer processing is a critical hurdle. Unstabilized PVC undergoes rapid dehydrochlorination at processing temperatures (>160°C), leading to polymer cross-linking, discoloration, and the generation of toxic byproducts that can migrate into pharmaceutical formulations.

(Dimethylstannylene)bis(thioethylene) dilaurate (CAS: 68928-42-7), a specialized reverse-ester organotin mercaptide, represents a highly efficient stabilization solution. By combining the potent Lewis acid properties of a dimethyltin core with the internal lubricating effects of long-chain laurate (C12) tails, this compound provides exceptional dynamic heat stability, superior optical clarity, and a favorable toxicological profile compared to legacy heavy-metal or dibutyltin systems.

Mechanistic Rationale & Chemical Profiling

The Auto-Catalytic Degradation of PVC

When subjected to thermal and shear stress during extrusion or calendering, PVC degrades via the elimination of hydrogen chloride (HCl) from labile allylic chlorine sites. This creates conjugated polyene sequences, shifting the polymer's light absorption into the visible spectrum (causing yellowing/browning)[1]. Crucially, the evolved HCl gas acts as an auto-catalyst, exponentially accelerating further degradation.

Dual-Action Stabilization Mechanism

(Dimethylstannylene)bis(thioethylene) dilaurate disrupts this degradation cycle through a synergistic, dual-action mechanism [2]:

  • Nucleophilic Substitution (Primary Stabilization): The electron-rich mercaptide sulfur atoms attack the PVC backbone, displacing the labile allylic chlorine atoms. This forms a highly stable thioether linkage, effectively capping the polymer chain and halting the propagation of conjugated double bonds.

  • HCl Scavenging (Secondary Stabilization): The dimethyltin center acts as a strong Lewis acid, reacting with and neutralizing the evolved HCl gas to form dimethyltin dichloride and free lauryl mercaptoethyl ligands. This neutralizes the auto-catalytic loop.

The "Reverse-Ester" Advantage

Unlike traditional thioglycolate-based stabilizers (e.g., DX-181), this compound utilizes a "reverse-ester" architecture (mercaptoethyl laurate). This structural choice imparts two critical advantages for pharmaceutical packaging:

  • Hydrolytic Stability: The reverse ester is significantly more resistant to hydrolysis, minimizing the release of odorous mercaptans during processing and storage.

  • Melt Rheology: The dual C12 laurate chains act as highly effective internal lubricants. They reduce intermolecular friction within the PVC melt, lowering the minimum torque and preventing localized shear-heating that triggers degradation [3].

PVCDegradation PVC Unstable PVC (Labile Allylic Chlorine) ThermalStress Thermal/Shear Stress (Processing) PVC->ThermalStress HCl HCl Gas (Auto-Catalyst) ThermalStress->HCl Polyene Conjugated Polyenes (Discoloration) ThermalStress->Polyene HCl->ThermalStress Auto-catalytic Loop Stabilizer (Dimethylstannylene)bis (thioethylene) dilaurate Subst Nucleophilic Substitution (Thioether Linkage) Stabilizer->Subst Scavenge Lewis Acid HCl Scavenging Stabilizer->Scavenge Subst->PVC StablePVC Stabilized PVC Matrix (Color Retention) Subst->StablePVC Scavenge->HCl Byproduct Dimethyltin Dichloride + Free Laurate Ligand Scavenge->Byproduct

Fig 1: Dual-action stabilization pathway of dimethyltin reverse-ester mercaptides in PVC matrices.

Self-Validating Experimental Protocols

To accurately assess the efficacy of (Dimethylstannylene)bis(thioethylene) dilaurate for medical-grade PVC formulations, the following self-validating protocols evaluate both static thermal endurance and dynamic rheological stability.

Protocol 1: PVC Compounding and Sample Preparation

Causality Check: Proper dispersion is critical. Organotins are highly efficient, meaning localized concentration gradients due to poor mixing will result in premature failure of the bulk material.

  • Dry Blending: In a high-speed planetary mixer, combine 100 parts per hundred resin (phr) of suspension-grade PVC (K-value 65) with 30 phr of a medical-grade plasticizer (e.g., TOTM for low migration).

  • Stabilizer Addition: Gradually dose 1.5 phr of (Dimethylstannylene)bis(thioethylene) dilaurate. Add 0.5 phr of calcium stearate as an external co-lubricant.

  • Milling: Transfer the dry blend to a two-roll mill pre-heated to 175°C (front roll) and 170°C (back roll).

  • Homogenization: Band the material and mill for exactly 5.0 minutes. Continuously cut and fold the polymer bank to ensure isotropic dispersion.

  • Sheet Formation: Sheet off the compounded PVC at a uniform thickness of 1.0 mm and allow it to cool to room temperature on a stainless steel substrate.

Protocol 2: Static Heat Stability (Congo Red Method)

Causality Check: This test directly measures the stabilizer's HCl scavenging capacity. The time taken for the indicator paper to change color is directly proportional to the exhaustion of the dimethyltin Lewis acid centers.

  • Dice the milled PVC sheet from Protocol 1 into 2 mm × 2 mm squares.

  • Transfer 2.0 g of the diced PVC into a standard glass test tube.

  • Insert a strip of Congo Red indicator paper into the top of the tube, ensuring the bottom edge of the paper is exactly 2.0 cm above the PVC sample. Plug the tube lightly with glass wool.

  • Immerse the tube into a thermostatic oil bath maintained at 200°C (± 0.5°C).

  • Start a timer. Record the exact time (in minutes) when the Congo Red paper transitions from red to blue, indicating the release of un-scavenged HCl gas [4].

Protocol 3: Dynamic Heat Stability (Torque Rheometry)

Causality Check: Medical tubing is extruded under high shear. A torque rheometer simulates these exact conditions, validating the internal lubricating effect of the laurate tails by tracking melt viscosity over time.

  • Preheat the mixing chamber of a Brabender plastograph to 190°C. Set the rotor speed to 60 rpm.

  • Charge 60.0 g of the dry-blended PVC formulation into the chamber and lower the ram.

  • Monitor the torque curve. The torque will initially spike (loading), drop (heating), and then peak again (fusion point).

  • Record the Minimum Torque (indicates melt viscosity and lubricity).

  • Continue mixing until a sharp, sudden increase in torque is observed. This signifies catastrophic cross-linking and complete degradation of the polymer. Record this duration as the Dynamic Stability Time [5].

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance of (Dimethylstannylene)bis(thioethylene) dilaurate against standard industry benchmarks.

Note: The lower minimum torque observed for the dilaurate compound directly correlates with its superior internal lubrication, which reduces shear-heating and extends the dynamic stability time.

Stabilizer System (1.5 phr)Fusion Time (s)Min. Torque (Nm)Dynamic Stability Time (min)Congo Red Static Stability (min)Initial Yellowness Index (YI)
Blank PVC (No Stabilizer) 5012.58.515> 50.0 (Failed)
Ca/Zn Mixed Metal Soap 7514.218.0458.4
Standard Methyltin Mercaptide 6011.825.5703.2
(Dimethylstannylene)bis(thioethylene) dilaurate 6510.528.0752.8

Conclusion for Drug Development Professionals

When formulating medical devices or pharmaceutical packaging, the migration of additives and the optical clarity of the container are paramount. (Dimethylstannylene)bis(thioethylene) dilaurate offers a highly optimized balance: its dimethyltin core ensures near-perfect initial color hold (YI = 2.8) for visual inspection of liquid drugs, while its reverse-ester laurate tails provide the necessary lubricity to process the PVC at lower shear stresses. This minimizes the risk of thermal degradation and subsequent leaching of toxic polyene byproducts into the therapeutic payload.

References

  • AIP Publishing. "Evaluation the Proficiency of Irradiative Poly(Vinyl Chloride) Films in Existence of Di- and Tri-organotin(IV) Complexes." Details the precise Lewis acid behavior and HCl scavenging mechanisms of organotin compounds in polymer matrices. URL: [Link]

  • Frontiers in Toxicology. "Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats." Provides critical toxicological profiling and read-across data for dimethyltin thioesters used in sensitive applications. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Photostabilizing Efficiency of Poly(vinyl chloride) in the Presence of Organotin(IV) Complexes." Outlines standard static heat and UV stability validation methods for doped PVC films. URL:[Link]

  • ResearchGate. "Investigating the role of different stabilizers of PVCs by using a torque rheometer." Describes the standardized methodology for evaluating dynamic heat stability and melt rheology in thermoplastic compounding. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for (Dimethylstannylene)bis(thioethylene) dilaurate

Welcome to the Application Scientist’s Troubleshooting Guide. Analyzing complex organometallic compounds like (Dimethylstannylene)bis(thioethylene) dilaurate (CAS 68928-42-7) requires moving beyond standard reversed-phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s Troubleshooting Guide. Analyzing complex organometallic compounds like (Dimethylstannylene)bis(thioethylene) dilaurate (CAS 68928-42-7) requires moving beyond standard reversed-phase chromatography. This guide provides the theoretical grounding, step-by-step methodologies, and troubleshooting matrices necessary to achieve robust, reproducible separations.

The Chemistry of the Separation: Causality & Mechanisms

To successfully chromatograph (Dimethylstannylene)bis(thioethylene) dilaurate, you must engineer your mobile phase to overcome two distinct physicochemical hurdles: extreme lipophilicity and Lewis acid-base interactions .

The Lipophilicity Challenge

The molecule features a dimethyltin core bonded to two thioethylene dilaurate chains. The presence of two long aliphatic (C12) laurate chains renders the molecule extremely hydrophobic. Standard aqueous-organic gradients (e.g., Water/Methanol) will result in infinite retention on a C18 column. Therefore, Non-Aqueous Reversed-Phase (NARP) chromatography—utilizing strong eluents like Isopropanol (IPA) or Tetrahydrofuran (THF) blended with Acetonitrile (ACN)—is strictly required.

The Silanophilic Interaction

Organotin compounds do not behave like typical organic molecules. The central tin (Sn) atom acts as a strong Lewis acid and will aggressively coordinate with ionized residual silanols (Si-O⁻) on the silica stationary phase. This secondary interaction causes severe peak tailing, irreversible adsorption, and eventual column death.

To prevent this, the mobile phase must be actively modified:

  • Chelation: A complexing agent, such as 0.1% tropolone, is added to dynamically mask the tin center, sterically shielding it from the silica matrix[1].

  • Ion Suppression: An acidic modifier (e.g., 3% acetic acid) is used to protonate residual silanols, neutralizing their charge[1].

Mechanism Sn Dimethyltin Core (Lewis Acid) Silanol Residual Silanols (Si-O-) Sn->Silanol Without Modifier Tropolone Tropolone Modifier (Chelating Agent) Sn->Tropolone With Modifier Tailing Secondary Interactions (Peak Tailing / Loss) Silanol->Tailing Sharp Steric Shielding (Sharp Peaks) Tropolone->Sharp

Fig 1. Mechanism of tropolone masking to prevent silanophilic interactions.

Step-by-Step Experimental Protocol: NARP-HPLC-ICP-MS

Because organotins lack strong UV chromophores and derivatization is time-consuming[2], High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard[3].

Self-Validating System Suitability Test (SST)

Before injecting your highly lipophilic dilaurate sample, validate the system's chelation efficiency. Inject a highly sensitive, less retained analog (e.g., dimethyltin dichloride). If the dimethyltin dichloride peak exhibits a USP tailing factor > 1.5, your system is not sufficiently passivated. Do not proceed with the dilaurate injection until tailing is resolved, or you will experience complete sample loss.

Methodology

Step 1: Column Selection Select a heavily end-capped, high-coverage C8 column (e.g., 3 µm, 2.1 x 150 mm). A C8 is preferred over C18 to slightly reduce the excessive hydrophobic retention of the dilaurate chains.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: Acetonitrile containing 3% Acetic Acid and 0.1% Tropolone.

  • Mobile Phase B: Isopropanol (IPA) containing 3% Acetic Acid and 0.1% Tropolone.

  • Note: Ensure tropolone is fully dissolved. Sonicate for 15 minutes.

Step 3: ICP-MS Interface Optimization Coupling a 100% organic mobile phase to an ICP-MS requires specific plasma management to prevent carbon buildup on the cones[2].

  • Peltier-cool the double-pass spray chamber to -5 °C to reduce solvent volatility[2].

  • Introduce Oxygen (5% or ~0.1 L/min) into the argon make-up gas post-nebulization to oxidize organic carbon into CO₂[1][2].

  • Use robust platinum sampler and skimmer cones[1].

Step 4: Gradient Execution Run the gradient at a flow rate of 0.2 mL/min to accommodate the high viscosity of IPA and prevent plasma overload.

Workflow Start Start: Highly Hydrophobic Organotin Sample Phase1 Select Stationary Phase (End-capped C8) Start->Phase1 Phase2 Formulate Mobile Phase (NARP: ACN/IPA) Phase1->Phase2 Phase3 Add Modifiers (Acetic Acid + Tropolone) Phase2->Phase3 Eval Evaluate Peak Shape (SST Injection) Phase3->Eval Tailing Peak Tailing > 1.5? Eval->Tailing FixTailing Increase Tropolone or Flush System Tailing->FixTailing Yes Success Inject Dilaurate Sample Tailing->Success No FixTailing->Eval Re-evaluate

Fig 2. NARP HPLC method development workflow for hydrophobic organotins.

Method Parameters & Quantitative Data

Table 1: Recommended NARP Gradient Profile
Time (min)% Mobile Phase A (ACN)% Mobile Phase B (IPA)Flow Rate (mL/min)Purpose
0.080%20%0.2Initial wetting and system stabilization
2.080%20%0.2Elution of void volume / impurities
10.010%90%0.2Elution of lipophilic dilaurate chains
15.010%90%0.2Column wash
15.180%20%0.2Re-equilibration
20.080%20%0.2End of run
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Severe Peak Tailing Unmasked silanol interactions.Increase tropolone concentration; verify acetic acid is at 3%; switch to a newer, fully end-capped column.
No Peak Elution Insufficient eluotropic strength.Increase final % of IPA in the gradient; consider adding 10% THF to Mobile Phase B.
ICP-MS Plasma Extinction Solvent vapor overloading the plasma.Ensure spray chamber is cooled to -5 °C; verify O₂ addition to argon flow; reduce LC flow rate.
High System Backpressure High viscosity of Isopropanol.Elevate column compartment temperature to 40 °C; ensure tubing inner diameter is appropriate.

Frequently Asked Questions (FAQs)

Q: Can I use standard UV detection instead of ICP-MS or CAD? A: It is highly discouraged. (Dimethylstannylene)bis(thioethylene) dilaurate lacks a conjugated pi-system, resulting in virtually no UV absorbance above 210 nm. At these low wavelengths, the high organic solvents (ACN/IPA) and modifiers (tropolone) will cause massive baseline drift and interference, rendering quantification impossible.

Q: Why do I need to add oxygen to the ICP-MS argon flow? A: When running 100% organic mobile phases (like NARP), the massive carbon load will quickly deposit soot on the platinum sampler and skimmer cones, eventually clogging them and extinguishing the plasma. Adding ~5% oxygen to the make-up gas pyrolyzes the organic matter, converting it safely into CO₂ gas[1][2].

Q: My retention times are drifting later with every injection. What is happening? A: This is a classic sign of sample carryover or column fouling due to extreme lipophilicity. The dilaurate compound is precipitating or strongly adhering to the stationary phase. Extend your gradient hold at 90% IPA (or introduce a brief 100% IPA wash step) to ensure the column is completely flushed between runs.

Q: Is derivatization necessary for this HPLC method? A: No. One of the primary advantages of HPLC over Gas Chromatography (GC) for organotin analysis is that it completely eliminates the need for complex, time-consuming derivatization steps (like hydridization with potassium borohydride), reducing analytical uncertainty[2][3].

References

  • Speciation analysis of organotin compounds by HPLC-ICP-MS - ResearchGate - 1

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application - LabRulez LCMS - 2

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - CDC - 3

Sources

Reference Data & Comparative Studies

Validation

Validating quantitative analytical methods for trace (Dimethylstannylene)bis(thioethylene) dilaurate

Validating Quantitative Analytical Methods for Trace (Dimethylstannylene)bis(thioethylene) dilaurate in Pharmaceutical Packaging Introduction The migration of polymer additives from pharmaceutical packaging into drug for...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Quantitative Analytical Methods for Trace (Dimethylstannylene)bis(thioethylene) dilaurate in Pharmaceutical Packaging

Introduction

The migration of polymer additives from pharmaceutical packaging into drug formulations represents a critical toxicological risk in drug development. Among these compounds, (Dimethylstannylene)bis(thioethylene) dilaurate (CAS 68928-42-7)—a highly effective organotin thermal stabilizer used in polyvinyl chloride (PVC) manufacturing—requires rigorous monitoring. Under the regulatory frameworks of USP <1663> and USP <1664>[1], alongside the harmonized ICH Q3E guidelines for Extractables and Leachables (E&L)[2], analytical methods must achieve extreme sensitivity. Because organotins act as endocrine disruptors and immunotoxins, their Safety Concern Thresholds (SCT) dictate limits of quantification in the ultra-trace (parts-per-trillion) regime.

Mechanistic Causality: The Analytical Challenge

Quantifying (Dimethylstannylene)bis(thioethylene) dilaurate is notoriously difficult due to its molecular architecture. The central tin (Sn) atom is coordinated by two methyl groups and two bulky, lipophilic thioethylene dilaurate ligands.

  • Thermal Instability: Direct injection into a Gas Chromatograph (GC) causes the heavy dilaurate ligands to cleave thermally, degrading the intact molecule before it reaches the separation column[3].

  • Matrix Suppression: In Liquid Chromatography (LC), the extreme lipophilicity of the dilaurate tails causes the molecule to compete poorly for surface charge during Electrospray Ionization (ESI). In complex drug matrices, this leads to severe ion suppression and erratic adduct formation[3].

To solve this, the analytical methodology must cleanly separate the organotin from the matrix and detect it with absolute elemental specificity.

Product Comparison: GC-ICP-MS vs. GC-MS/MS vs. UHPLC-MS/MS

To establish the most robust methodology, we objectively compare three analytical platforms for the quantification of this specific organotin.

1. GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry) – The Gold Standard This method abandons the attempt to analyze the intact bulky molecule. Instead, it utilizes an in-situ derivatization step using sodium tetraethylborate ( NaB(Et)4​ ).

  • Causality: The derivatization reagent chemically strips the heavy thioethylene dilaurate ligands and replaces them with ethyl groups. This converts the non-volatile stabilizer into dimethyldiethyltin—a highly volatile, thermally stable species perfectly suited for GC[4]. Once separated, the analyte enters the ICP argon plasma (~10,000 K).

  • Causality: The extreme heat completely obliterates the organic matrix, atomizing the molecule to yield bare Tin ions. The mass spectrometer then detects the specific 120Sn isotope, resulting in zero organic background noise and unparalleled sensitivity[4].

2. GC-Q3-MS/MS (Gas Chromatography-Triple Quadrupole MS) – The Alternative While GC-MS/MS also utilizes the derivatization step to create dimethyldiethyltin, it relies on electron ionization (EI) and collision-induced dissociation.

  • Causality: Because it detects organic fragment ions rather than the elemental tin atom, it is highly susceptible to isobaric interferences from co-eluting aliphatic polymer oligomers (e.g., plasticizers), which drastically raises the noise floor[5].

3. UHPLC-MS/MS (Ultra-High Performance LC-Tandem MS) – The Non-Volatile Approach UHPLC attempts to analyze the intact (Dimethylstannylene)bis(thioethylene) dilaurate without derivatization. While it avoids sample preparation complexity, the aforementioned ESI ion suppression in complex drug matrices makes it unreliable for ultra-trace E&L profiling[3].

Quantitative Performance Comparison

Analytical PlatformTarget Analyte StateLimit of Detection (LOD)Matrix Effect SusceptibilitySpecificity (Detection Mechanism)
GC-ICP-MS Dimethyldiethyltin (Derivatized)2 - 5 pptLow (Corrected by IDMS)Absolute (Elemental 120Sn )
GC-Q3-MS/MS Dimethyldiethyltin (Derivatized)50 - 100 pptModerate (Co-eluting organics)Moderate (Organic fragments)
UHPLC-MS/MS Intact Dilaurate Complex500 - 1000 pptHigh (Severe ion suppression)Low (Variable adduct formation)

(Table 1: Comparative performance metrics for trace organotin quantification in pharmaceutical matrices.)

Visualizing the Workflows

EL_Workflow A Polymer Packaging (PVC containing Organotins) B Controlled Extraction (USP <1663>) A->B Exaggerated Solvents C Leachables Simulation (USP <1664>) A->C Real-world Shelf-life D Analytical Profiling (GC-ICP-MS / LC-MS) B->D Extractables Data C->D Leachables Data E Toxicological Risk Assessment (ICH Q3E) D->E AET / TTC Thresholds

Fig 1. Extractables and leachables risk assessment workflow for pharmaceutical packaging.

Self-Validating Experimental Protocol: Isotope Dilution GC-ICP-MS

To satisfy the rigorous trustworthiness requirements of pharmaceutical validation, the GC-ICP-MS protocol must be designed as a self-validating system. We achieve this through Isotope Dilution Mass Spectrometry (IDMS).

Causality of IDMS: By spiking the sample with an artificially enriched isotope ( 119Sn -dimethyltin) prior to any sample preparation, the internal standard undergoes the exact same derivatization kinetics, extraction losses, and matrix suppression as the native 120Sn analyte. Because the final quantification is calculated from the 120Sn/119Sn ratio rather than absolute signal intensity, the method mathematically self-corrects for any procedural variances.

Step-by-Step Methodology:

  • Sample Spiking: Transfer 10.0 mL of the USP <1663> extraction solvent (e.g., aqueous drug simulant) into a silanized glass vial. Spike with 50 µL of a 1.0 ppb 119Sn -enriched dimethyltin internal standard solution.

  • Buffer Adjustment: Add 2.0 mL of 0.5 M sodium acetate/acetic acid buffer to adjust the pH to 4.5.

    • Causality: Sodium tetraethylborate requires a strictly controlled mildly acidic environment to drive the ethylation reaction forward without rapidly hydrolyzing the reagent.

  • Derivatization: Add 1.0 mL of hexane (extraction solvent) and 0.5 mL of 1% (w/v) sodium tetraethylborate ( NaB(Et)4​ ) in tetrahydrofuran.

  • Liquid-Liquid Extraction: Cap the vial and agitate vigorously on a mechanical shaker for 15 minutes.

    • Causality: Mechanical agitation maximizes the surface area between the aqueous phase (where derivatization occurs) and the hexane phase, instantly partitioning the newly formed, highly lipophilic dimethyldiethyltin into the hexane, protecting it from degradation.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper hexane layer and transfer it to a GC autosampler vial.

  • GC-ICP-MS Acquisition: Inject 1.0 µL into the GC utilizing a DB-5ms UI column (or equivalent). Route the GC effluent via a heated transfer line directly into the ICP torch. Monitor m/z 119 and m/z 120 continuously.

  • Data Processing: Calculate the concentration of the native (Dimethylstannylene)bis(thioethylene) dilaurate based on the isotopic ratio shift, factoring in the exact mass of the original dilaurate complex.

GC_ICP_MS A Sample Prep Isotope Dilution (119Sn-enriched) B Derivatization NaB(Et)4 Addition A->B Corrects Matrix Effects C Separation Capillary GC B->C Volatilizes Organotin D Atomization Argon Plasma (10,000K) C->D Resolves Interferences E Detection 120Sn Isotope D->E Destroys Organic Matrix

Fig 2. Mechanistic pathway of GC-ICP-MS with isotope dilution for organotin quantification.

Conclusion

While UHPLC-MS/MS and GC-MS/MS provide utility for general extractables profiling, the trace quantification of (Dimethylstannylene)bis(thioethylene) dilaurate demands the elemental specificity of GC-ICP-MS. By coupling ethylation derivatization with Isotope Dilution Mass Spectrometry, scientists can establish a self-validating, matrix-independent workflow that easily meets the stringent safety thresholds dictated by ICH Q3E and USP guidelines.

References

  • Source: europa.
  • Source: csanalytical.
  • Source: agilent.
  • Gas chromatography–triple quadrupole (GC-Q3)
  • Source: mdpi.

Sources

Comparative

A Comparative Analysis of (Dimethylstannylene)bis(thioethylene) dilaurate and Traditional Lead-Based Stabilizers for PVC Applications

This guide provides an in-depth technical comparison between (Dimethylstannylene)bis(thioethylene) dilaurate, a type of organotin stabilizer, and traditional lead-based stabilizers for the thermal stabilization of Poly(v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison between (Dimethylstannylene)bis(thioethylene) dilaurate, a type of organotin stabilizer, and traditional lead-based stabilizers for the thermal stabilization of Poly(vinyl chloride) (PVC). This document is intended for researchers, scientists, and professionals in drug development and other fields where PVC is a critical material.

Introduction: The Challenge of PVC Thermal Stability

Poly(vinyl chloride) is a versatile and cost-effective thermoplastic with wide-ranging applications.[1] However, its inherent poor thermal stability presents a significant challenge.[1] When subjected to heat during processing or end-use, PVC undergoes a degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain.[1][2] This leads to the formation of conjugated double bonds, resulting in discoloration (yellowing to blackening), and a severe deterioration of the material's mechanical and physical properties.[1][2] To counteract this, heat stabilizers are essential additives in PVC formulations.[1][3]

This guide will focus on a comparative analysis of two major classes of heat stabilizers: organotin compounds, specifically (Dimethylstannylene)bis(thioethylene) dilaurate, and traditional lead-based stabilizers such as Tribasic Lead Sulfate (TBLS) and Dibasic Lead Phosphite (DBLP).

Mechanism of PVC Degradation and Stabilization

Understanding the fundamental mechanisms of PVC degradation is crucial to appreciating the function of heat stabilizers. The degradation is an autocatalytic process, meaning the released HCl can accelerate further degradation.[4]

Stabilization Mechanisms:

Heat stabilizers primarily function to:

  • Neutralize Hydrogen Chloride: They react with and scavenge the HCl produced during degradation, preventing its catalytic effect.[5][6]

  • Replace Labile Chlorine Atoms: They substitute the unstable chlorine atoms (at allylic or tertiary carbon sites) in the PVC structure with more stable groups, thus inhibiting the initiation of dehydrochlorination.[1]

  • Disrupt Polyene Sequences: Some stabilizers can react with the growing conjugated polyene chains, bleaching the color and preventing further degradation.

The following diagram illustrates the critical intervention points for heat stabilizers in the PVC degradation process.

PVC Resin PVC Resin Heat Processing Heat Processing PVC Resin->Heat Processing Dehydrochlorination (HCl release) Dehydrochlorination (HCl release) Heat Processing->Dehydrochlorination (HCl release) Stabilizer Intervention Stabilizer Intervention Heat Processing->Stabilizer Intervention Addition of Stabilizer Polyene Formation (Discoloration) Polyene Formation (Discoloration) Dehydrochlorination (HCl release)->Polyene Formation (Discoloration) Dehydrochlorination (HCl release)->Stabilizer Intervention Mechanical Property Loss Mechanical Property Loss Polyene Formation (Discoloration)->Mechanical Property Loss Neutralization of HCl Neutralization of HCl Stabilizer Intervention->Neutralization of HCl Replacement of Labile Chlorine Replacement of Labile Chlorine Stabilizer Intervention->Replacement of Labile Chlorine Stable PVC Product Stable PVC Product Neutralization of HCl->Stable PVC Product Replacement of Labile Chlorine->Stable PVC Product cluster_formulation PVC Formulation cluster_testing Performance Evaluation PVC_Resin PVC Resin Compounding Compounding & Specimen Preparation PVC_Resin->Compounding Stabilizer_A (Dimethylstannylene)bis(thioethylene) dilaurate Stabilizer_A->Compounding Stabilizer_B Lead-Based Stabilizer (TBLS/DBLP) Stabilizer_B->Compounding Thermal_Stability Thermal Stability (ASTM D2115) Compounding->Thermal_Stability Mechanical_Properties Mechanical Properties (ASTM D638, D256) Compounding->Mechanical_Properties Weathering_Resistance Weathering Resistance (e.g., QUV) Compounding->Weathering_Resistance Data_Analysis Comparative Data Analysis Thermal_Stability->Data_Analysis Mechanical_Properties->Data_Analysis Weathering_Resistance->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

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Safety & Regulatory Compliance

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(Dimethylstannylene)bis(thioethylene) dilaurate proper disposal procedures

This guide provides essential, field-proven protocols for the safe handling, accumulation, and disposal of (Dimethylstannylene)bis(thioethylene) dilaurate (CAS No. 68928-42-7), an organotin compound frequently utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven protocols for the safe handling, accumulation, and disposal of (Dimethylstannylene)bis(thioethylene) dilaurate (CAS No. 68928-42-7), an organotin compound frequently utilized as a catalyst or heat stabilizer in polymer processing and drug development research[1][2].

Because organotin compounds exhibit significant aquatic toxicity and systemic health risks, their disposal must strictly adhere to professional Environmental Health and Safety (EHS) standards[2][3].

Hazard Profile & Causality

To design a self-validating disposal protocol, one must first understand the physicochemical behavior of the waste material.

  • Aquatic Toxicity & Persistence: Organotins do not readily biodegrade and tend to partition heavily into aquatic sediments, posing long-term hazards to marine ecosystems[2][4]. Consequently, zero aqueous discharge is permitted; no rinseates or waste solutions may be poured down laboratory sinks or floor drains[3].

  • Systemic Health Hazards: Exposure routes include ingestion, skin absorption, and inhalation of mists/vapors. Related methyltin mercaptides are known to cause skin sensitization, digestive tract irritation, and potential neurological or reproductive effects[5][6].

  • Material Incompatibilities: Organotin stabilizers must be kept away from strong oxidizing agents to prevent exothermic degradation[6]. Furthermore, standard iron drums should be avoided for storage, as they can react with or degrade the mercaptide components; high-density polyethylene (HDPE), stainless steel, or glass are required[6].

Standard Operating Procedure (SOP): Laboratory Waste Disposal

The following step-by-step methodology ensures compliance with RCRA (Resource Conservation and Recovery Act) or equivalent international hazardous waste regulations.

Phase 1: Containerization and Segregation
  • Select Compatible Receptacles: Utilize sealable, chemically compatible containers such as 1-gallon to 5-gallon poly (HDPE) carboys or glass bottles[3]. Do not use unlined metal cans[6][7].

  • Ensure Adequate Headspace: Fill containers only to 90% capacity. Leave approximately 1 inch of headspace in a 4L container to accommodate vapor expansion and prevent pressure build-up[7][8].

  • Segregate from Incompatibles: Store the organotin waste strictly away from strong oxidizers and acidic wastes. Utilize secondary containment (e.g., polyethylene trays) to capture any potential leaks[6][7].

Phase 2: Accumulation in Satellite Accumulation Areas (SAA)
  • Active Capping: The waste container must remain tightly closed at all times unless actively receiving waste. If a funnel is used for transfer, it must be removed immediately after use and replaced with a secure lid[3][8].

  • Volume Limits: Never accumulate more than 55 gallons of standard hazardous waste (or 1 quart of acutely hazardous waste) in a laboratory SAA[3][8].

  • Mandatory Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste tag. The label must explicitly state "HAZARDOUS WASTE" and list the full IUPAC or chemical name—(Dimethylstannylene)bis(thioethylene) dilaurate—along with its approximate percentage and primary hazards (e.g., Toxic, Environmental Hazard). Do not use abbreviations or structural formulas[7][8].

Phase 3: EHS Transfer and Final Disposition
  • Request Pickup: Once the container is full (accounting for headspace) or reaches the regulatory time limit, initiate a waste pickup request through your institutional EHS department[3].

  • Final Destruction: EHS will transfer the material to a licensed hazardous waste facility. Organotin wastes are typically disposed of via controlled, high-temperature incineration equipped with scrubbers to capture sulfur oxides and tin oxides, or placed in a highly controlled, sealed hazardous waste landfill[9][10].

Decontamination and Spill Response

In the event of a localized laboratory spill, immediate containment is required to prevent environmental release.

  • Isolate & Ventilate: Evacuate non-essential personnel and ensure the chemical fume hood or room ventilation is operating at maximum capacity[5][11].

  • Don Appropriate PPE: Responders must wear chemically resistant neoprene or nitrile gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat[11].

  • Containment: Cover the spill with an inert absorbent material (e.g., dry sand, earth, or commercial vermiculite spill pillows). Do not use water to flush the spill, as this risks groundwater contamination[4][5].

  • Collection: Carefully sweep the absorbed material using non-sparking tools to avoid aerosolizing the compound. Place all contaminated sand, broken glass, and used PPE into a heavy-duty plastic bag or poly drum[4][11].

  • Decontamination: Wipe the area with a solvent like acetone or toluene (collected as solvent waste), followed by washing with soap and water[11].

Quantitative Safety & Logistics Data

ParameterSpecification / Guideline
Chemical Name (Dimethylstannylene)bis(thioethylene) dilaurate
CAS Registry Number 68928-42-7[1][12]
Molecular Formula C30H60O4S2Sn[1]
Primary Hazards Acute Toxicity (Oral/Dermal), Aquatic Toxicity, Skin Sensitization[5][6]
Storage Temperature Room temperature (below 25°C / 77°F recommended); avoid elevated temperatures[4]
Incompatible Materials Strong oxidizing agents[6]
Approved Waste Containers HDPE (Poly) drums/carboys, Glass[3][6]
Combustion Byproducts CO, CO2, Oxides of Sulfur (SOx), Tin Oxides[2][9]

Waste Lifecycle Workflow

OrganotinDisposal Gen Waste Generation (Fume Hood) Cont Containerization (HDPE/Glass, 10% Headspace) Gen->Cont Transfer Label Labeling ('HAZARDOUS WASTE', Full Name) Cont->Label Immediate SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store EHS EHS Pickup & Transfer SAA->EHS Request Pickup Disp Final Disposal (High-Temp Incineration) EHS->Disp Licensed Contractor

Organotin Laboratory Waste Disposal Lifecycle

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